molecular formula C13H8ClFO B112936 4-(3-Chloro-4-fluorophenyl)benzaldehyde CAS No. 718628-28-5

4-(3-Chloro-4-fluorophenyl)benzaldehyde

Cat. No. B112936
M. Wt: 234.65 g/mol
InChI Key: UANLRBFSWUEGFR-UHFFFAOYSA-N
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Description

“4-(3-Chloro-4-fluorophenyl)benzaldehyde” is a chemical compound with the molecular formula C13H8ClFO . It is commonly used as a synthetic intermediate in the preparation of pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of “4-(3-Chloro-4-fluorophenyl)benzaldehyde” consists of a benzene ring attached to an aldehyde group and a phenyl ring, which is substituted with a chlorine atom at the 3rd position and a fluorine atom at the 4th position .

Scientific Research Applications

Advanced Oxidation Processes

  • Degradation of Environmental Contaminants : Research into the advanced oxidation processes (AOPs) for degrading acetaminophen (ACT) in aqueous media highlights the generation of various by-products, including benzaldehyde derivatives. These processes are crucial for mitigating the environmental impact of recalcitrant compounds. Benzaldehyde, being closely related to 4-(3-Chloro-4-fluorophenyl)benzaldehyde, is identified as a toxic by-product, indicating the significance of understanding such compounds in environmental science and pollution treatment (Qutob et al., 2022).

Synthesis and Organic Chemistry

  • Synthetic Methods : The practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound with structural similarities to 4-(3-Chloro-4-fluorophenyl)benzaldehyde, underscores the ongoing development of synthetic routes for complex organic molecules. This research is pivotal for pharmaceutical and materials science applications, suggesting that methods developed for similar compounds could be adapted for the synthesis of 4-(3-Chloro-4-fluorophenyl)benzaldehyde (Qiu et al., 2009).

Polymer Science

  • Polymerization Studies : The polymerization of higher aldehydes, including haloaldehydes, provides insights into the creation of novel polymers with potential applications in materials science. The study of such polymerizations can lead to the development of new materials with specific properties, indicating the relevance of compounds like 4-(3-Chloro-4-fluorophenyl)benzaldehyde in polymer research (Kubisa et al., 1980).

Fluorescent Chemosensors

  • Development of Chemosensors : Research on 4-Methyl-2,6-diformylphenol as a platform for developing chemosensors for detecting metal ions and other analytes hints at the potential for 4-(3-Chloro-4-fluorophenyl)benzaldehyde to serve in similar capacities. The structural features of such compounds make them suitable for sensing applications, suggesting that modifications including chloro and fluoro substitutions could tailor these properties for specific analytical applications (Roy, 2021).

properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO/c14-12-7-11(5-6-13(12)15)10-3-1-9(8-16)2-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANLRBFSWUEGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-fluorophenyl)benzaldehyde

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